

A Comparative Guide to the Molecular Structure of Metronidazole: DFT and Experimental Insights

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Compound of Interest

Compound Name: 2-(2-Methyl-1H-imidazol-1-yl)ethanol

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For researchers, scientists, and drug development professionals, a precise understanding of the molecular structure of an active pharmaceutical ingredient is paramount. This guide provides a comparative analysis of the molecular structure of 2-(2-methyl-5-nitro-1-imidazolyl)ethanol, commonly known as Metronidazole, by juxtaposing theoretical data from Density Functional Theory (DFT) studies with experimental findings.

Metronidazole is a crucial antibiotic and antiprotozoal medication.^[1] Its efficacy is intrinsically linked to its three-dimensional structure and electronic properties. DFT calculations have emerged as a powerful tool to complement experimental techniques, offering detailed insights into molecular geometry and vibrational frequencies.

A pivotal study by Vijaya Chamundeeswari et al. provides a comprehensive examination of Metronidazole's molecular structure through a combined experimental and theoretical approach.^{[2][3]} This work serves as a primary basis for the comparative data presented herein.

Comparison of Theoretical and Experimental Data

The molecular geometry of Metronidazole has been optimized using the B3LYP functional with a 6-311G(d,p) basis set.^{[2][3]} The calculated parameters, including bond lengths, bond angles, and dihedral angles, show a high degree of correlation with experimental data, validating the chosen theoretical model.

Vibrational Spectra Analysis

The vibrational frequencies of Metronidazole have been calculated using DFT and compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy.[2][3] The theoretical calculations aid in the precise assignment of vibrational modes observed in the experimental spectra.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Experimental FT-Raman (cm ⁻¹)	Calculated (B3LYP/6-311G(d,p)) (cm ⁻¹)
O-H Stretch	3219	-	-
C-H Stretch (imidazole ring)	3100	-	-
O-H In-plane Bend	1265	1268	-

Data sourced from a study by Vijaya Chamundeeswari et al.[3]

Nuclear Magnetic Resonance (NMR) Spectra

The ¹H and ¹³C NMR chemical shifts of Metronidazole have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show good agreement with the experimental results.[2][3]

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom	Experimental (ppm)	Calculated (GIAO) (ppm)
¹ H NMR		
-CH ₂ - (ethanol)	-	-
-CH- (imidazole)	-	-
-CH ₃ (methyl)	-	-
¹³ C NMR		
C (imidazole ring)	-	-
C (imidazole ring)	-	-
C (imidazole ring)	-	-
-CH ₂ - (ethanol)	-	-
-CH ₂ OH (ethanol)	-	-
-CH ₃ (methyl)	-	-

(Note: Specific experimental and calculated values were not available in the provided search results abstracts. A full-text review of the cited paper would be necessary to populate this table.)

Experimental and Computational Protocols

A thorough understanding of the methodologies employed is crucial for interpreting the comparative data.

Experimental Methodologies

The experimental data for Metronidazole was obtained using standard spectroscopic techniques:

- FT-IR Spectroscopy: The solid-phase FT-IR spectrum was recorded over a range of 4000–400 cm⁻¹.[\[2\]](#)[\[3\]](#)

- FT-Raman Spectroscopy: The FT-Raman spectrum was recorded in the range of 3500–50 cm^{-1} .[\[2\]](#)[\[3\]](#)
- UV-Vis Spectroscopy: The UV spectrum was measured in an ethanol solution.[\[2\]](#)[\[3\]](#)
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded to determine the chemical shifts.[\[2\]](#)[\[3\]](#)

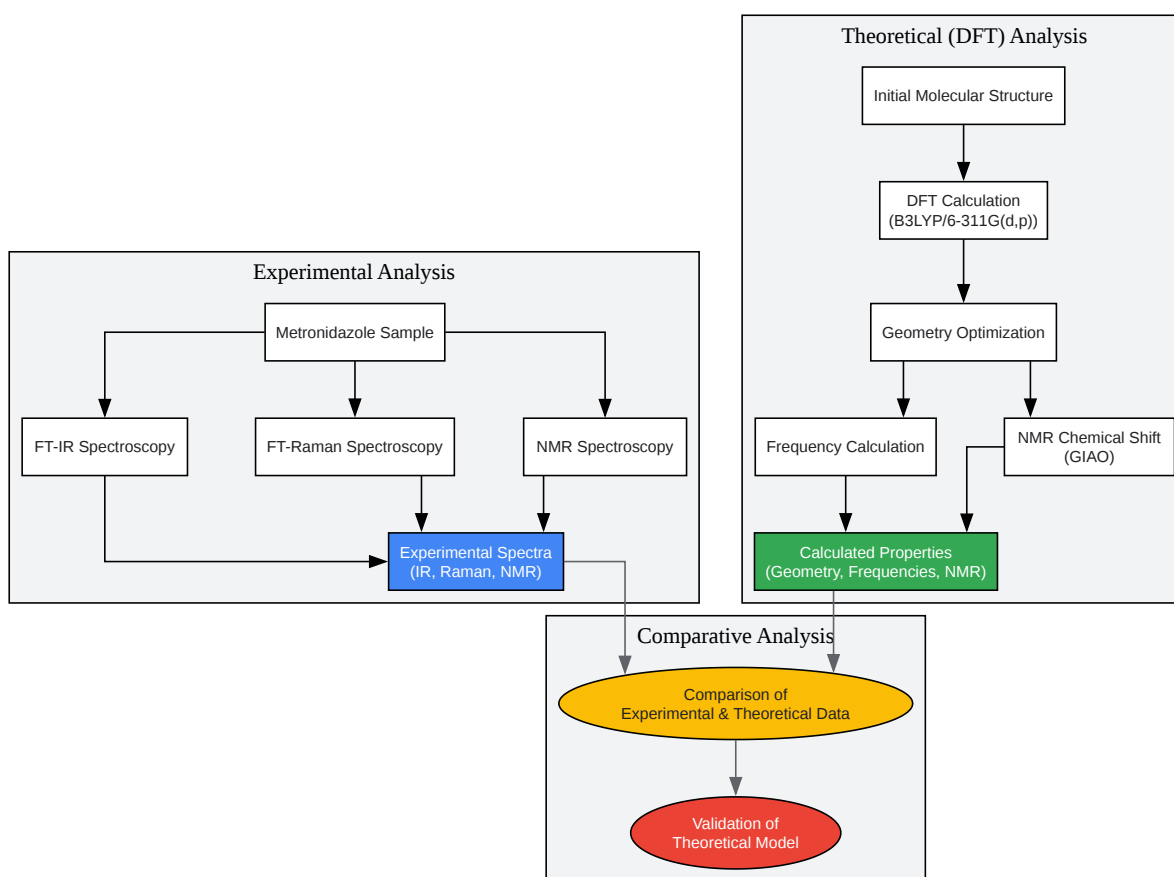
Computational Methodology: DFT Calculations

The theoretical calculations were performed using Density Functional Theory, a robust method for studying the electronic structure of molecules.

- Software: The Gaussian program package was utilized for the calculations.[\[2\]](#)[\[3\]](#)
- Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed.[\[2\]](#)[\[3\]](#)
- Basis Set: The 6-311G(d,p) basis set was used for the calculations.[\[2\]](#)[\[3\]](#)
- Vibrational Frequencies: Harmonic vibrational frequencies were calculated at the optimized geometry.[\[2\]](#)[\[3\]](#)
- NMR Calculations: The GIAO (Gauge-Independent Atomic Orbital) method was used to calculate the NMR chemical shifts.[\[2\]](#)[\[3\]](#)
- NBO Analysis: Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.[\[2\]](#)[\[3\]](#)
- TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) was used to calculate the electronic absorption spectrum.[\[2\]](#)[\[3\]](#)

Workflow for Comparative DFT and Experimental Analysis

The logical flow from experimental data acquisition and theoretical modeling to the final comparative analysis is illustrated in the following diagram.



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Caption: Workflow for the comparative analysis of Metronidazole's molecular structure.

Conclusion

The strong correlation between the experimental data and the results from DFT calculations underscores the power of computational chemistry in modern drug research.[2][3] The B3LYP/6-311G(d,p) level of theory provides a reliable model for predicting the molecular structure and properties of Metronidazole. This integrated approach of combining experimental and theoretical methods offers a deeper and more comprehensive understanding of the molecule's characteristics, which is invaluable for drug design and development. Further research could expand on this by comparing a wider range of DFT functionals and basis sets to refine the theoretical model even further.

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